

Millewanin G: A Technical Guide to its Physical, Chemical, and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Millewanin G is a naturally occurring prenylated isoflavone isolated from the leaves of Millettia pachycarpa.[1] As a member of the flavonoid family, it has garnered interest for its potential biological activities, particularly its antiestrogenic effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Millewanin G**, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its potential mechanism of action through signaling pathway diagrams.

Physicochemical Properties

Millewanin G is a complex molecule with the IUPAC name 3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-8-(3-methylbut-2-enyl)chromen-4-one. Its chemical structure is characterized by a core isoflavone skeleton with multiple hydroxyl and prenyl group substitutions.

Structural and Molecular Data



Property	Value	Source
Molecular Formula	C25H26O7	PubChem
Molecular Weight	438.5 g/mol	PubChem
IUPAC Name	3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-8-(3-methylbut-2-enyl)chromen-4-one	PubChem
CAS Number	874303-33-0	PubChem

Computed Physical Properties

Property	Value	Source
XLogP3	5.1	PubChem
Hydrogen Bond Donors	5	PubChem
Hydrogen Bond Acceptors	7	PubChem
Rotatable Bond Count	7	PubChem
Topological Polar Surface Area	127 Ų	PubChem
Heavy Atom Count	32	PubChem

Spectral Data

Detailed experimental spectral data for **Millewanin G** is crucial for its identification and characterization. The following tables summarize the key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, published NMR dataset for **Millewanin G** is not readily available in the searched literature, typical chemical shifts for the isoflavone core and prenyl groups can be predicted. For definitive structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC would be required.



Table 2.1: Predicted ¹H NMR Spectral Data (Note: This is a predicted spectrum based on the structure and typical values for similar compounds. Actual experimental values may vary.)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.8-8.0	S	1H	H-2
~6.8-7.2	m	3H	B-ring protons
~6.4	S	1H	H-5'
~5.2	t	1H	Prenyl vinyl H
~4.8-5.0	m	2H	Exomethylene H
~4.5	t	1H	Hydroxylated methine H
~3.4	d	2H	Prenyl methylene H
~2.5-2.8	m	2H	Methylene H
~1.6-1.8	S	6H	Prenyl methyls
~1.4	S	3H	Methyl H

Table 2.2: Predicted ¹³C NMR Spectral Data (Note: This is a predicted spectrum based on the structure and typical values for similar compounds. Actual experimental values may vary.)



Chemical Shift (δ) ppm	Assignment	
~180	C-4	
~160-165	C-5, C-7, C-8a	
~155	C-2	
~145	B-ring C-3', C-4'	
~140	C-3 of prenyl	
~110-130	A & B ring carbons, prenyl carbons	
~112	Exomethylene C	
~105	C-4a	
~90-100	C-6, C-8	
~70	Hydroxylated methine C	
~20-30	Methylene and methyl carbons	

Mass Spectrometry (MS)

Mass spectrometry data is essential for confirming the molecular weight and elemental composition of **Millewanin G**.

Table 2.3: Mass Spectrometry Data

Technique	Ionization Mode	Observed m/z	Interpretation
High-Resolution MS	ESI+	[M+H]+	Confirmation of molecular formula
MS/MS	ESI+	-	Fragmentation pattern to confirm substructures

Other Spectroscopic Data



Table 2.4: UV-Visible and Infrared Spectroscopy Data

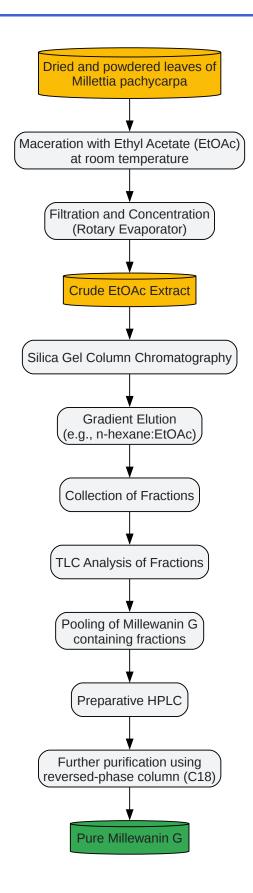
Technique	Solvent	λmax (nm)	Functional Group	Wavenumber (cm ⁻¹)
UV-Vis	Methanol	~262, ~295 (sh)	Isoflavone chromophore	-
IR	KBr	-	O-H (hydroxyl)	~3400 (broad)
-	C=O (ketone)	~1630		
-	C=C (aromatic)	~1600, 1500	_	
-	C-O (ether/phenol)	~1250, 1100	_	

Experimental Protocols Isolation of Millewanin G from Millettia pachycarpa**

The following is a generalized protocol for the isolation of isoflavonoids from Millettia pachycarpa, which can be adapted for the specific isolation of **Millewanin G**.

Workflow for Isolation of Millewanin G





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Caption: A generalized workflow for the isolation and purification of Millewanin G.



Methodology:

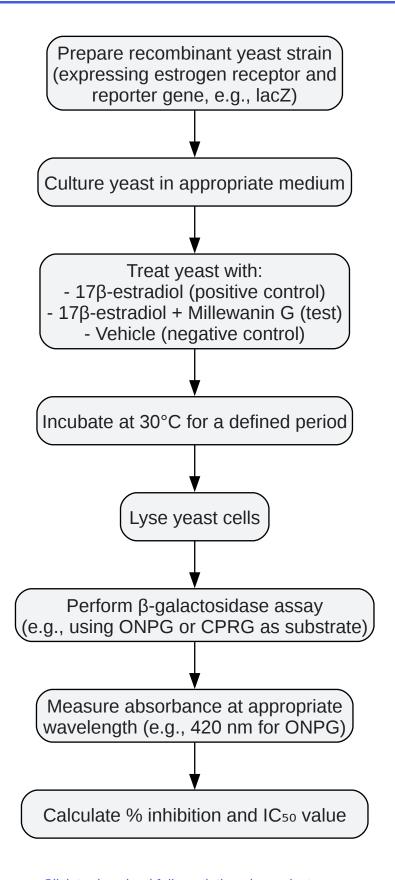
- Extraction: Air-dried and powdered leaves of Millettia pachycarpa are macerated with ethyl acetate (EtOAc) at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.
- Concentration: The combined EtOAc extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
- Column Chromatography: The crude extract is subjected to silica gel column chromatography.
- Gradient Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
- Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Millewanin G.
- Purification: Fractions enriched with Millewanin G are pooled and further purified using
 preparative high-performance liquid chromatography (HPLC) on a reversed-phase column
 (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient)
 to obtain the pure compound.

Antiestrogenic Activity Assay (Yeast-Based)

Millewanin G has been reported to exhibit antiestrogenic activity by inhibiting β-galactosidase activity in β-estradiol-induced yeast cells with an IC₅₀ of 13 μ M.[2] The following is a general protocol for a yeast two-hybrid assay to determine antiestrogenic activity.[3][4]

Workflow for Yeast-Based Antiestrogenic Assay





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Caption: Experimental workflow for determining the antiestrogenic activity of Millewanin G.



Methodology:

- Yeast Strain: A recombinant Saccharomyces cerevisiae strain co-expressing the human estrogen receptor (ERα or ERβ) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of an estrogen-responsive element (ERE) is used.
- Culture Conditions: The yeast is cultured in a suitable selective medium to maintain the expression plasmids.
- Treatment: Yeast cells are treated with a constant concentration of 17β-estradiol to induce reporter gene expression. Concurrently, different concentrations of **Millewanin G** are added to assess its inhibitory effect. Control groups include yeast treated with 17β-estradiol alone (positive control) and with the vehicle (e.g., DMSO) alone (negative control).
- Incubation: The cultures are incubated at 30°C for a specific period to allow for receptor activation and reporter protein expression.
- β-Galactosidase Assay: After incubation, the cells are lysed, and the activity of the expressed β-galactosidase is measured. This is typically done by adding a chromogenic substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG) or chlorophenol red-β-D-galactopyranoside (CPRG). The enzyme cleaves the substrate, producing a colored product.
- Data Analysis: The absorbance of the colored product is measured spectrophotometrically.
 The percentage of inhibition of β-galactosidase activity by Millewanin G at each concentration is calculated relative to the 17β-estradiol-only control. The IC₅₀ value, the concentration of Millewanin G that causes 50% inhibition, is then determined.

Proposed Mechanism of Action

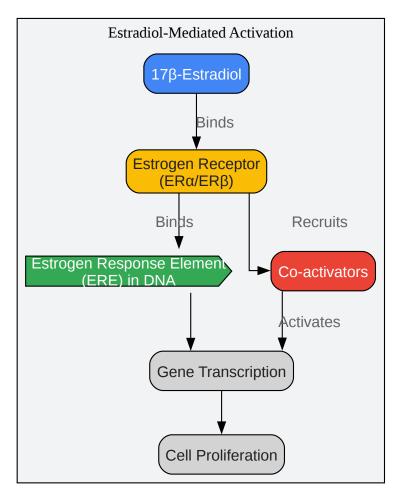
The antiestrogenic activity of many prenylated isoflavonoids is attributed to their interaction with estrogen receptors, acting as selective estrogen receptor modulators (SERMs).[5][6] While the precise mechanism of **Millewanin G** has not been fully elucidated, it is hypothesized to involve the modulation of estrogen receptor signaling.

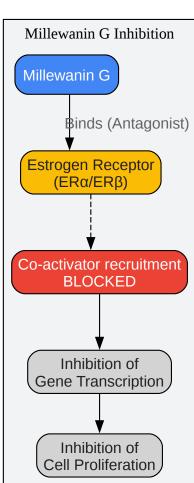
Interaction with Estrogen Receptor Signaling Pathway



Millewanin G may exert its antiestrogenic effects by binding to estrogen receptors (ER α and/or ER β) and preventing the conformational changes necessary for the recruitment of co-activators and subsequent transcription of estrogen-responsive genes. The prenyl groups on the isoflavone backbone are thought to play a crucial role in this antagonistic activity.[5][7]

Proposed Signaling Pathway of Millewanin G's Antiestrogenic Action





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Caption: Proposed mechanism of **Millewanin G**'s antiestrogenic activity via estrogen receptor modulation.



This diagram illustrates a simplified model where 17β-estradiol acts as an agonist, leading to cell proliferation, while **Millewanin G** acts as an antagonist, inhibiting this process by preventing the recruitment of co-activators to the estrogen receptor complex.

Conclusion

Millewanin G is a promising natural product with demonstrated antiestrogenic activity. This guide has summarized its key physical and chemical properties and provided detailed experimental frameworks for its study. Further research is warranted to fully elucidate its spectral characteristics, refine its isolation protocol, and definitively establish its mechanism of action. Such studies will be crucial for evaluating its potential as a therapeutic agent in the field of drug development, particularly for hormone-dependent conditions.

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